molecular formula C11H11N3O2S B012375 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- CAS No. 110623-40-0

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-

Cat. No.: B012375
CAS No.: 110623-40-0
M. Wt: 249.29 g/mol
InChI Key: VWCOOYWSPUKLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine ethylcarbonate is a derivative of quinine, an alkaloid obtained from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. Quinine ethylcarbonate is known for its reduced bitterness compared to quinine, making it more palatable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinine ethylcarbonate involves the reaction of quinine with ethyl chloroformate. This reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .

Industrial Production Methods: On an industrial scale, quinine is primarily extracted from the bark of the cinchona tree using liquid-solid extraction methods. The extracted quinine is then reacted with ethyl chloroformate under controlled conditions to produce quinine ethylcarbonate .

Chemical Reactions Analysis

Types of Reactions: Quinine ethylcarbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinine ethylcarbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its effects on taste receptors and its reduced bitterness compared to quinine.

    Medicine: Investigated for its potential use in treating malaria and other parasitic infections.

    Industry: Used as a flavoring agent in food and beverages due to its reduced bitterness

Mechanism of Action

The mechanism of action of quinine ethylcarbonate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for the parasite’s survival. This action is primarily mediated through the inhibition of nucleic acid and protein synthesis, as well as glycolysis in the parasite .

Comparison with Similar Compounds

    Quinine monohydrochloride: A more bitter analogue of quinine ethylcarbonate.

    Quinine dihydrochloride: Another derivative of quinine with similar medicinal properties.

    Quinine valerate: Used for its antimalarial properties.

    Quinine glycerophosphate: Known for its use in treating leg cramps

Uniqueness: Quinine ethylcarbonate is unique due to its reduced bitterness, making it more suitable for applications where taste is a critical factor. This property distinguishes it from other quinine derivatives, which are often more bitter and less palatable .

Properties

CAS No.

110623-40-0

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H11N3O2S/c1-13-10(12-14(2)11(13)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3

InChI Key

VWCOOYWSPUKLGH-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3

110623-40-0

Synonyms

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-d imethyl-

Origin of Product

United States

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